Leucomalachite green

Catalog No.
S532854
CAS No.
129-73-7
M.F
C23H26N2
M. Wt
330.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leucomalachite green

CAS Number

129-73-7

Product Name

Leucomalachite green

IUPAC Name

4-[[4-(dimethylamino)phenyl]-phenylmethyl]-N,N-dimethylaniline

Molecular Formula

C23H26N2

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C23H26N2/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,23H,1-4H3

InChI Key

WZKXBGJNNCGHIC-UHFFFAOYSA-N

SMILES

Array

solubility

Very soluble in benzene, ethyl ether
Solubilities (mg/mL): 30 ethyleneglycol monomethyl ether; 4 ethanol

Synonyms

4,4'-benzylidenebis(N,N-dimethylaniline), leucomalachite green

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C

The exact mass of the compound Leucomalachite green is 330.2096 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 6.4x10-2 mg/l at 25 °c (est)very soluble in benzene, ethyl ethersolubilities (mg/ml): 30 ethyleneglycol monomethyl ether; 4 ethanol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36379. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Rosaniline Dyes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Leucomalachite green (LMG) is the reduced, colorless triphenylmethane derivative of the cationic dye malachite green [1]. In industrial and laboratory procurement, LMG is primarily sourced as a chromogenic sensor, a precursor for 3D radiochromic dosimeters, and a critical analytical reference standard for aquaculture residue testing . Unlike its oxidized counterpart, LMG exhibits a highly specific, oxidation-dependent conversion to malachite green, characterized by a distinct absorption peak at approximately 620-630 nm [2]. This controlled responsiveness to oxidizing agents, free radicals, and peroxidase-like activity makes it a foundational material in forensic serology and radiation dosimetry workflows where precise, high-contrast optical readouts are required [3].

Substituting LMG with its oxidized form (malachite green) or closely related leuco dyes like leuco-crystal violet (LCV) fundamentally disrupts application-critical performance. Procuring malachite green instead of LMG is unviable for sensor applications because the oxidized dye is already intensely colored, eliminating the necessary chromogenic switch [1]. When compared to LCV, LMG yields an oxidized product with an absorption peak at 630 nm, which aligns optimally with standard 633 nm Helium-Neon laser scanners used in 3D dosimetry, whereas LCV's 590 nm peak requires different optical hardware [2]. Furthermore, in forensic presumptive blood testing, substituting LMG with highly sensitive but less specific reagents like ortho-tolidine or tetramethylbenzidine leads to unacceptable false-positive rates from environmental plant peroxidases, making LMG strictly necessary for high-specificity diagnostic kits [3].

Optical Readout Compatibility in 3D Radiochromic Dosimetry

In the formulation of 3D radiochromic dosimeters, the choice of leuco dye dictates the optical readout hardware required. Upon radiolytic oxidation, Leucomalachite green (LMG) converts to the malachite green cation, which exhibits a strong absorption peak at 630 nm [1]. This allows for direct, high-efficiency scanning using standard 633 nm Helium-Neon (He-Ne) lasers. In contrast, substituting LMG with leuco-crystal violet (LCV) produces an oxidized dye that absorbs at 590 nm, causing a mismatch with 633 nm laser scanners and requiring specialized optical readout systems [1]. Additionally, specific LMG formulations have demonstrated unique post-irradiation optical density stability profiles, including the potential for reversible 'inverse radiochromic' behavior not observed in standard LCV gels [2].

Evidence DimensionOxidized state absorption peak and scanner compatibility
Target Compound DataLMG oxidizes to malachite green (absorption at 630 nm), matching 633 nm He-Ne laser scanners.
Comparator Or BaselineLeuco-crystal violet (LCV) (oxidizes to crystal violet, absorption at 590 nm).
Quantified Difference40 nm shift in absorption peak, determining hardware compatibility.
ConditionsRadiolytic oxidation in polyurethane or micelle gel dosimeters.

Buyers manufacturing or utilizing 3D dosimeters must procure LMG to ensure compatibility with existing 633 nm laser-based optical CT scanners.

Specificity in Presumptive Forensic Blood Testing

For forensic presumptive blood tests, the peroxidase-like activity of hemoglobin catalyzes the oxidation of a leuco dye in the presence of hydrogen peroxide. Comparative studies evaluating LMG against ortho-tolidine (OT) and tetramethylbenzidine (TMB) demonstrate that while OT and TMB can detect blood at higher dilutions, they suffer from significant false-positive reactions when exposed to plant peroxidases[1]. LMG, alongside phenolphthalein, ranks as the most specific reagent, reliably distinguishing blood from environmental interferents [1]. Furthermore, LMG provides a distinct green chromogenic response, which offers superior visual contrast on red or pink substrates compared to the pink color generated by phenolphthalein [2].

Evidence DimensionReagent specificity and false-positive rate
Target Compound DataLMG demonstrates high specificity with minimal false positives from plant peroxidases.
Comparator Or BaselineOrtho-tolidine (OT) and Tetramethylbenzidine (TMB) (high sensitivity but high false-positive rates).
Quantified DifferenceLMG eliminates plant-based false positives that trigger OT/TMB, while providing a green contrast distinct from phenolphthalein.
ConditionsPresumptive testing of suspected bloodstains using hydrogen peroxide oxidant.

Diagnostic manufacturers procure LMG to formulate highly specific forensic test kits that minimize false positives in environmentally contaminated crime scenes.

High-Yield Oxidation for Aquaculture Residue Analytical Standards

In food safety testing, malachite green (MG) is rapidly metabolized in fish tissue to the persistent leuco form (LMG). Regulatory compliance requires the quantification of 'total malachite green' (MG + LMG). To achieve this, LMG must be quantitatively oxidized back to MG prior to or during analysis. Studies show that LMG can be oxidized to MG with a yield of approximately 98.00% using oxidants like 2-hydroxy-3,5-dinitrobenzoic acid (50 µmol L-1) without a catalyst [1]. Procuring high-purity LMG analytical standards (≥98.0% HPLC) is therefore indispensable for calibrating recovery rates and establishing accurate limits of quantification (LoQ) in natural waters and aquaculture products, as generic MG standards cannot account for the in vivo reduction dynamics .

Evidence DimensionOxidation yield for total residue quantification
Target Compound Data~98.00% oxidation yield from LMG to MG.
Comparator Or BaselineGeneric malachite green standards (cannot calibrate for the LMG metabolite fraction).
Quantified DifferenceEnables >98% recovery calibration for total MG residues, which is impossible using only MG standards.
ConditionsOxidation using 50 µmol L-1 2-hydroxy-3,5-dinitrobenzoic acid for 6.0 hours.

Analytical laboratories must procure high-purity LMG standards to legally certify aquaculture products and accurately quantify total triphenylmethane dye residues.

3D Radiochromic Dosimetry Manufacturing

LMG is the preferred leuco dye precursor for polyurethane and micelle gel dosimeters read by 633 nm He-Ne laser optical CT scanners, owing to its precise 630 nm post-irradiation absorption peak [1].

Forensic Diagnostic Kit Formulation

Procured for Kastle-Meyer-style presumptive blood test kits where high specificity against plant peroxidases and a distinct green colorimetric contrast are required to prevent false positives [2].

Food Safety and Environmental Analytical Standards

Utilized as a mandatory HPLC/GC reference standard to quantify leucomalachite green metabolites in aquaculture tissues and natural waters, ensuring compliance with international bans on malachite green fungicides .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Reduced form of malachite green; [Merck Index]

Color/Form

Off-white to light-brown powder
Needles or leaflets from alcohol, benzene

XLogP3

5.3

Hydrogen Bond Acceptor Count

2

Exact Mass

330.209598838 Da

Monoisotopic Mass

330.209598838 Da

Heavy Atom Count

25

LogP

log Kow = 5.72 (est)

Appearance

Solid powder

Melting Point

102 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8U61G37Z20

GHS Hazard Statements

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351: Suspected of causing cancer [Warning Carcinogenicity]

Vapor Pressure

1.92X10-7 mm Hg at 25 °C (est)

Pictograms

Health Hazard

Health Hazard

Other CAS

129-73-7

Metabolism Metabolites

In liver extracts from rats treated with leucomalachite green (LMG), primarily protonated LMG, protonated demethylated derivatives and the molecular ions of malachite green N-oxide and demethylated N-oxide derivatives were seen. A small, but measurable, amount of malachite green was also found. A dose-related increase in LMG and metabolites was observed in both rat and mouse liver extracts.
... The reduction of malachite green (MG) to leucomalachite green (LMG) by intestinal bacteria from humans, rats, mice and rhesus monkeys and 14 pure cultures of anaerobic bacteria representative of those found in the human gastrointestinal tract. The bacterial cultures were incubated with 300 ug of MG in 5 mL of brain-heart infusion broth for 24-48 hr under anaerobic conditions. Virtually all of the MG was converted to its LMG derivative by the intestinal microflora. The pure bacterial cultures converted 7.3-99.3% of the MG to LMG. These results indicate the importance of the gastrointestinal tract microflora in the conversion of MG to LMG.
Intestinal microfloras from human, rat, mouse, and monkey fecal samples and 14 pure cultures of anaerobic bacteria representative of those found in the human gastrointestinal tract metabolized the triphenylmethane dye malachite green to leucomalachite green. The reduction of malachite green to the leuco derivative suggests that intestinal microflora could play an important role in the metabolic activation of the triphenylmethane dye to a potential carcinogen.
Malachite green (MG) is still illegally used as a fungicide in aquaculture. In fish it is absorbed and metabolised to its major reduced metabolite, leucomalachite green (LMG). This latter represents the main residue found in fish tissues and may persist for several months.

Wikipedia

Leucomalachite green

Biological Half Life

The half-life of LMG residence in trout muscle may be as long as 40 days.

Methods of Manufacturing

Leucomalachite green is prepared by the reduction of malachite green chloride.

General Manufacturing Information

Benzenamine, 4,4'-(phenylmethylene)bis[N,N-dimethyl-: ACTIVE
Malachite green (MG), a triphenylmethane dye, has been applied extensively to fish worldwide in aquaculture operations. It has been administered as a therapeutic agent against common external parasites, as well as used for some skin and gill diseases. MG is environmentally persistent and is toxic to a wide range of aquatic and terrestrial animals. MG undergoes a conversion to the reduced leuco form in fish tissue when absorbed through the skin. A metabolite, leucomalachite green (LMG), accumulates in the muscle tissue of exposed fish for a relatively long time with a half-life of about 40 days. ... MG and its metabolite LMG are multi-organ toxins. The toxicity of the compound increases with increased time and concentration of exposure.
... Must be protected from light and the atmosphere to prevent oxidation to the Malachite Green Carbinol base
Colorless precursor of Malachite Green
A class of water-insoluble dyes that can be easily reduced, i.e. vatted to a water soluble and usually colorless leuco form in which they can readily impregnate fibers. Subesquent oxidation then produces the insoluble colored form that is remarkably fast to washing, light, and chemicals ... For cotton, wool, and cellulose acetate /Vat dye/

Analytic Laboratory Methods

The chromatic and leuco forms of malachite green and crystal violet were readily separated and detected by a sensitive and selective high-performance liquid chromatographic procedure. The chromatic and leuco forms of the dyes were separated within 11 min on a C18 column with a mobile phase of 0.05 M sodium acetate and 0.05 M acetic acid in water (19%) and methanol (81%). A reaction chamber, containing 10% PbO2 in Celite 545, was placed between the column and the spectrophotometric detector to oxidize the leuco forms of the dyes to their chromatic forms. Chromatic and leuco malachite green were quantified by their absorbance at 618 nm; and chromatic and leuco Crystal Violet by their absorbance at 588 nm. Detection limits for chromatic and leuco forms of both dyes ranged from 0.12 to 0.28 ng. A linear range of 1 to 100 ng was established for both forms of the dyes.

Clinical Laboratory Methods

... A simplified method /is presented/ for the determination of LMG /leucomalachite green/ and MG /malachite green/ in salmon that reduces sample size, solvent volume, minimizes sample preparation, and introduces an in-situ oxidation of LMG to MG with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to eliminate the need for post-column lead oxide oxidation.8 Visible absorbance at 618 nm is used to determine a single MG chromatographic peak that results from either the presence of LMG or MG in the salmon. This method results in the quantitative determination of LMG and MG in salmon with a residue detection limit of 1.0 ng/g.
To determine residues of malachite green (MG) and its metabolite, leucomalachite green (LMG), in catfish tissue, analytes are extracted with acetonitrile-buffer and the extract is partitioned into methylene chloride. Final cleanup and isolation are performed on neutral alumina solid-phase extraction (SPE) and propylsulfonic acid cation-exchange SPE columns before analysis by liquid chromatography with visible detection. PbO2 postcolumn oxidation is performed by isocratic elution with a buffered mobile phase from a cyano column. Recoveries and relative standard deviations (RSDs) from fortified catfish tissues were 72.9% (RSD, 1.92%; 23 ppb), 75.5% (RSD, 6.85%; 11 ppb), and 69.6% (RSD, 6.93%; 5.7 ppb) for MG and 87.4% (RSD, 2.92%; 21 ppb), 88.1% (RSD, 5.94%; 10 ppb), and 82.6% (RSD, 11.5%; 5.3 ppb) for LMG. The method was applied to MG-incurred catfish at depuration times of 0, 2, 4, 8, and 24 h. Average levels of residual MG and LMG in the 24 h depuration catfish tissue were 73.4 and 289 ppb, respectively.
A gas chromatographic/mass spectrometric (GC) method was developed to confirm the presence of leucomalachite green (LMG), a metabolite of the triphenylmethane dye malachite green (MG), in catfish tissue. Residues were isolated according to a previously described liquid chromatographic (LC)/VIS spectrometric analysis of MG and LMG in fish. In our isolation procedure, analytes are extracted from tissue with acetonitrile-buffer, partitioned into CH2Cl2, and applied to neutral alumina and propylsulfonic acid solid-phase extraction cartridges. Before GC/MS analysis, extracts prepared for the LC determinative method are eluted from a cyano solid-phase extraction cartridge, extracted into organic solvent, and concentrated for GC/MS analysis. Selected ion monitoring was performed by using 5 diagnostic ions (m/z 330, 329, 253, 21 0, and 165) of LMG ...

Dates

Last modified: 08-15-2023
1: Nebbia C, Girolami F, Carletti M, Gasco L, Zoccarato I, Giuliano Albo A. In vitro interactions of malachite green and leucomalachite green with hepatic drug-metabolizing enzyme systems in the rainbow trout (Onchorhyncus mykiss). Toxicol Lett. 2017 Oct 5;280:41-47. doi: 10.1016/j.toxlet.2017.07.900. Epub 2017 Aug 9. PubMed PMID: 28802653.
2: Lee H, Park MJ, Sun SH, Choi DH, Lee YH, Park KW, Chun BW. Ascorbic acid and vitamin C-containing beverages delay the leucomalachite green reaction to detect latent bloodstains. Leg Med (Tokyo). 2016 Nov;23:79-85. doi: 10.1016/j.legalmed.2016.10.003. Epub 2016 Oct 13. PubMed PMID: 27890109.
3: Wang F, Wang H, Shen Y, Li Y, Dong JX, Xu Z, Yang J, Sun Y, Xiao Z. Bispecific Monoclonal Antibody-based Multi-analyte ELISA for Furaltadone Metabolite, Malachite Green and Leucomalachite Green in Aquatic Products. J Agric Food Chem. 2016 Oct 5. [Epub ahead of print] PubMed PMID: 27706938.
4: Zhu D, Li Q, Pang X, Liu Y, Wang X, Chen G. A sensitive electrochemical impedance immunosensor for determination of malachite green and leucomalachite green in the aqueous environment. Anal Bioanal Chem. 2016 Aug;408(20):5593-600. doi: 10.1007/s00216-016-9660-3. Epub 2016 Jun 8. PubMed PMID: 27277811.
5: Zhao J, Wei D, Yang Y. Magnetic solid-phase extraction for determination of the total malachite green, gentian violet and leucomalachite green, leucogentian violet in aquaculture water by high-performance liquid chromatography with fluorescence detection. J Sep Sci. 2016 Jun;39(12):2347-55. doi: 10.1002/jssc.201501363. Epub 2016 May 31. PubMed PMID: 27120413.
6: Ju S, Deng J, Cheng J, Xiao N, Huang K, Hu C, Zhao H, Xie J, Zhan X. Determination of leucomalachite green, leucocrystal violet and their chromic forms using excitation-emission matrix fluorescence coupled with second-order calibration after dispersive liquid-liquid microextraction. Food Chem. 2015 Oct 15;185:479-87. doi: 10.1016/j.foodchem.2015.02.149. Epub 2015 Apr 9. PubMed PMID: 25952896.
7: Zhang Y, Yu W, Pei L, Lai K, Rasco BA, Huang Y. Rapid analysis of malachite green and leucomalachite green in fish muscles with surface-enhanced resonance Raman scattering. Food Chem. 2015 Feb 15;169:80-4. doi: 10.1016/j.foodchem.2014.07.129. Epub 2014 Aug 7. PubMed PMID: 25236201.
8: Dong JX, Xu C, Wang H, Xiao ZL, Gee SJ, Li ZF, Wang F, Wu WJ, Shen YD, Yang JY, Sun YM, Hammock BD. Enhanced sensitive immunoassay: noncompetitive phage anti-immune complex assay for the determination of malachite green and leucomalachite green. J Agric Food Chem. 2014 Aug 27;62(34):8752-8. doi: 10.1021/jf5019824. Epub 2014 Aug 18. PubMed PMID: 25077381; PubMed Central PMCID: PMC4150606.
9: Zhu C, Wei J, Dong X, Guo Z, Liu M, Liang X. Fast analysis of malachite green, leucomalachite green, crystal violet and leucocrystal violet in fish tissue based on a modified QuEChERS procedure. Se Pu. 2014 Apr;32(4):419-25. PubMed PMID: 25069333.
10: Chu YL, Chimeddulam D, Sheen LY, Wu KY. Probabilistic risk assessment of exposure to leucomalachite green residues from fish products. Food Chem Toxicol. 2013 Dec;62:770-6. doi: 10.1016/j.fct.2013.10.002. Epub 2013 Oct 16. PubMed PMID: 24140969.
11: Hashimoto JC, Paschoal JA, Queiroz SC, Ferracini VL, Assalin MR, Reyes FG. A simple method for the determination of malachite green and leucomalachite green residues in fish by a modified QuEChERS extraction and LC/MS/MS. J AOAC Int. 2012 May-Jun;95(3):913-22. PubMed PMID: 22816282.
12: Ascari J, Dracz S, Santos FA, Lima JA, Diniz MH, Vargas EA. Validation of an LC-MS/MS method for malachite green (MG), leucomalachite green (LMG), crystal violet (CV) and leucocrystal violet (LCV) residues in fish and shrimp. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2012;29(4):602-8. doi: 10.1080/19440049.2011.653695. Epub 2012 Feb 10. PubMed PMID: 22325002.
13: Wan H, Weng S, Liang L, Lu Q, He J. Evaluation of the developmental toxicity of leucomalachite green administered orally to rats. Food Chem Toxicol. 2011 Dec;49(12):3031-7. doi: 10.1016/j.fct.2011.10.003. Epub 2011 Oct 7. PubMed PMID: 22005260.
14: Singh G, Koerner T, Gelinas JM, Abbott M, Brady B, Huet AC, Charlier C, Delahaut P, Godefroy SB. Design and characterization of a direct ELISA for the detection and quantification of leucomalachite green. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2011 Jun;28(6):731-9. doi: 10.1080/19440049.2011.567360. PubMed PMID: 21623496; PubMed Central PMCID: PMC3118533.
15: Stead SL, Ashwin H, Johnston B, Dallas A, Kazakov SA, Tarbin JA, Sharman M, Kay J, Keely BJ. An RNA-aptamer-based assay for the detection and analysis of malachite green and leucomalachite green residues in fish tissue. Anal Chem. 2010 Apr 1;82(7):2652-60. doi: 10.1021/ac902226v. Erratum in: Anal Chem. 2010 Jul 1;82(13):5915. Dallas, Anne [added]; Kazakov, Sergei A [added]. PubMed PMID: 20201504.
16: Renwick A, Leblanc JC, Setzer RW. Application of the margin of exposure (MOE) approach to substances in food that are genotoxic and carcinogenic. Example: leucomalachite green. Food Chem Toxicol. 2010 Jan;48 Suppl 1:S75-80. doi: 10.1016/j.fct.2009.09.025. Epub 2009 Sep 26. Review. PubMed PMID: 19786059.
17: Wong YC, Cheung TC. Performance assessment for determining malachite green and leucomalachite green in swamp eel (Monopterus albus) muscle using assigned reference values in a proficiency test. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2009 Nov;26(11):1472-81. doi: 10.1080/02652030903179772. PubMed PMID: 19711218.
18: Hall Z, Hopley C, O'Connor G. High accuracy determination of malachite green and leucomalachite green in salmon tissue by exact matching isotope dilution mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2008 Oct 15;874(1-2):95-100. doi: 10.1016/j.jchromb.2008.09.006. Epub 2008 Sep 11. PubMed PMID: 18818128.
19: Mitrowska K, Posyniak A, Zmudzki J. Determination of malachite green and leucomalachite green residues in water using liquid chromatography with visible and fluorescence detection and confirmation by tandem mass spectrometry. J Chromatogr A. 2008 Oct 17;1207(1-2):94-100. doi: 10.1016/j.chroma.2008.08.028. Epub 2008 Aug 14. PubMed PMID: 18771774.
20: Long C, Mai Z, Zhu B, Zou X, Gao Y, Huang X. New oxidant used for the post-column derivatization determination of Malachite Green and Leucomalachite Green residues in cultured aquatic products by high-performance liquid chromatography. J Chromatogr A. 2008 Aug 29;1203(1):21-6. doi: 10.1016/j.chroma.2008.07.029. Epub 2008 Jul 16. PubMed PMID: 18656886.

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